molecular formula C9H16ClNO3 B13504009 Methyl 5-oxa-2-azaspiro[3.5]nonane-6-carboxylate hydrochloride

Methyl 5-oxa-2-azaspiro[3.5]nonane-6-carboxylate hydrochloride

Cat. No.: B13504009
M. Wt: 221.68 g/mol
InChI Key: YNLKHGQUHOMMSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-oxa-2-azaspiro[35]nonane-6-carboxylate hydrochloride is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxa-2-azaspiro[3.5]nonane-6-carboxylate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both oxygen and nitrogen atoms to form the spirocyclic structure. The reaction conditions often include the use of a base to facilitate the cyclization process and a solvent to dissolve the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxa-2-azaspiro[3.5]nonane-6-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride or sodium borohydride under anhydrous conditions.

    Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative .

Scientific Research Applications

Methyl 5-oxa-2-azaspiro[3.5]nonane-6-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 5-oxa-2-azaspiro[3.5]nonane-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-oxa-2-azaspiro[3.5]nonane-7-carboxylate hydrochloride
  • 2-Oxa-6-azaspiro[3.5]nonane oxalate
  • 6-Oxa-2-azaspiro[3.5]nonane hydrochloride

Uniqueness

Methyl 5-oxa-2-azaspiro[3.5]nonane-6-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C9H16ClNO3

Molecular Weight

221.68 g/mol

IUPAC Name

methyl 5-oxa-2-azaspiro[3.5]nonane-6-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO3.ClH/c1-12-8(11)7-3-2-4-9(13-7)5-10-6-9;/h7,10H,2-6H2,1H3;1H

InChI Key

YNLKHGQUHOMMSC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCC2(O1)CNC2.Cl

Origin of Product

United States

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